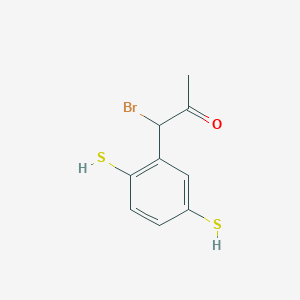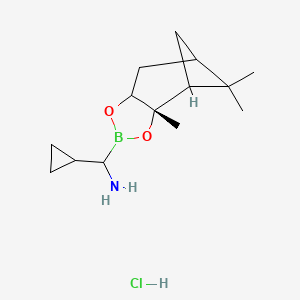
(R)-BoroCpg(+)-Pinanediol-hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-BoroCpg(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has gained attention in the field of organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a cyclopropyl group and a pinanediol moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroCpg(+)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the reaction of a cyclopropylboronic acid with a suitable chiral ligand to form a boronic acid intermediate.
Pinanediol Protection: The boronic acid intermediate is then reacted with pinanediol to form a pinanediol-protected boronic ester.
Hydrochloride Salt Formation: The final step involves the conversion of the boronic ester to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-BoroCpg(+)-Pinanediol-hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopropylboronic acid and pinanediol are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical purity and stability.
Chemical Reactions Analysis
Types of Reactions
®-BoroCpg(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: The compound can be reduced to form boranes or other reduced boron-containing species.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or boronic acids.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, ®-BoroCpg(+)-Pinanediol-hydrochloride is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, this compound is used to study the interactions of boron-containing compounds with biological molecules. It is also used in the development of boron-based drugs and therapeutic agents.
Medicine
In medicinal chemistry, ®-BoroCpg(+)-Pinanediol-hydrochloride is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising compound for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it a valuable reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-BoroCpg(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or modulate biological pathways. The pinanediol group enhances its stability and solubility, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylboronic Acid: A simpler boronic acid derivative without the pinanediol protection.
Pinanediol-Protected Boronic Acids: Other boronic acids protected with pinanediol.
Chiral Boronic Acids: Boronic acids with different chiral ligands.
Uniqueness
®-BoroCpg(+)-Pinanediol-hydrochloride is unique due to its combination of a cyclopropyl group, a boronic acid moiety, and a pinanediol protection. This unique structure imparts specific reactivity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C14H25BClNO2 |
|---|---|
Molecular Weight |
285.62 g/mol |
IUPAC Name |
cyclopropyl-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
InChI Key |
KBRIBWUNFRKVHI-QGRIBYALSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(C4CC4)N.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


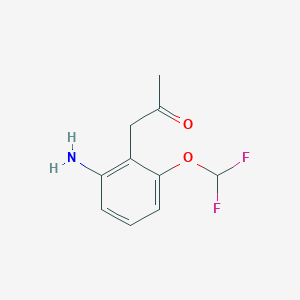
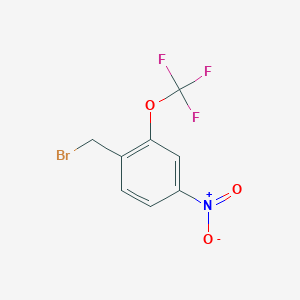
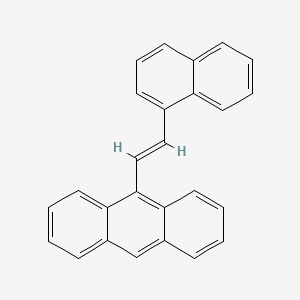
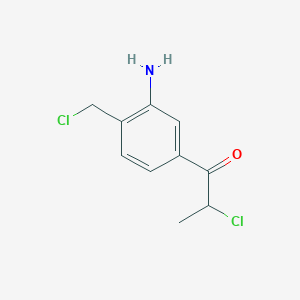

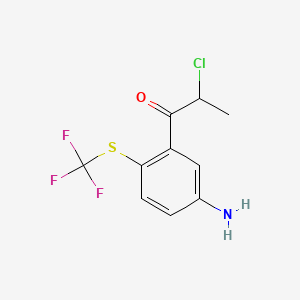
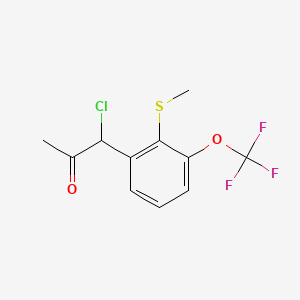
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
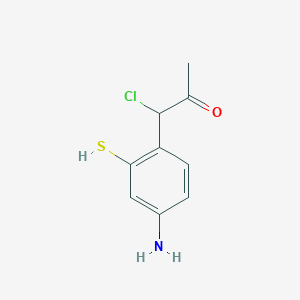
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)



